Vinyl neodecanoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Vinyl neodecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and high yield . The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Vinyl neodecanoate undergoes various chemical reactions, including:

Polymerization: It readily copolymerizes with other monomers such as vinyl acetate, acrylates, and ethylene to form copolymers.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form neodecanoic acid and vinyl alcohol.

Addition Reactions: The vinyl group in this compound can undergo addition reactions with various reagents, such as hydrogen halides, to form substituted products.

Wissenschaftliche Forschungsanwendungen

Vinyl neodecanoate has a wide range of applications in scientific research and industry:

Polymer Chemistry: It is used as a modifying monomer in the production of vinyl acetate-based polymer emulsions, which are used in decorative paints, plasters, and renders.

Adhesives: It is used in the formulation of adhesives for various substrates, including wood, paper, and textiles.

Biomedical Applications: Research has explored the use of this compound-based polymers in biomedical applications, such as drug delivery systems and tissue engineering.

Wirkmechanismus

The primary mechanism by which vinyl neodecanoate exerts its effects is through copolymerization with other monomers to form polymers with desirable properties . The highly branched structure of the neodecanoate group provides steric hindrance, which enhances the hydrophobicity and resistance to degradation of the resulting polymers . This structure also contributes to the flexibility and durability of the polymers .

Vergleich Mit ähnlichen Verbindungen

Vinyl neodecanoate is similar to other vinyl esters, such as vinyl acetate and vinyl laurate, but it has unique properties due to its highly branched structure . This branching provides greater resistance to alkali degradation and ultraviolet light compared to other vinyl esters . Additionally, this compound-based polymers exhibit better stain repellency and flexibility .

Similar Compounds

- Vinyl acetate

- Vinyl laurate

- Vinyl stearate

This compound stands out due to its unique combination of hydrophobicity, flexibility, and resistance to degradation, making it a valuable monomer in various industrial applications .

Biologische Aktivität

Vinyl neodecanoate, also known as neodecanoic acid ethenyl ester, is a chemical compound with the molecular formula CHO and a CAS number of 51000-52-3. It is primarily used in the production of polymers, particularly in coatings and adhesives. Understanding its biological activity is essential for assessing its safety and environmental impact.

This compound is a colorless liquid that has a pleasant odor. Its physical properties include:

- Molecular Weight : 198.30 g/mol

- Melting Point : -20 °C

- Boiling Point : 212 °C

- Water Solubility : Low (5.9 mg/L)

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits low toxicity across various exposure routes:

- Oral LD50 : > 8850 mg/kg body weight (bw)

- Dermal LD50 : > 3540 mg/kg bw

- Inhalation LC50 : > 2.6 mg/L for 4 hours

These results suggest that this compound poses minimal risk to human health upon short-term exposure.

Repeated Dose Toxicity

In repeated dose studies, the compound showed low toxicity levels:

- NOAEL (No Observed Adverse Effect Level) for oral exposure was determined to be 250 mg/kg bw/day based on kidney effects observed at higher doses.

- For inhalation exposure, the NOAEC (No Observed Adverse Effect Concentration) was established at 0.50 g/m³.

Genotoxicity and Carcinogenicity

This compound has been tested for mutagenic and genotoxic effects:

- It was found not to be mutagenic or genotoxic in both in vitro and in vivo assays, including bacterial and mammalian cell tests.

- No data are available regarding its carcinogenic potential.

Environmental Impact

This compound is moderately volatile with a Henry’s Law constant of 1295.3 Pa.m³/mol, indicating it can evaporate into the atmosphere under certain conditions. Its biodegradation potential is limited, and it has a low bioaccumulation factor, suggesting that it does not significantly accumulate in aquatic organisms.

Case Studies

- Coating Applications : In studies involving this compound-modified acrylic emulsions, significant improvements in properties such as water resistance and scrub resistance were observed. For example, films created from copolymers containing this compound demonstrated superior alkali resistance when subjected to alkaline conditions over extended periods .

- Polymer Modification : Research on grafting kinetics showed that this compound can effectively modify polybutadiene through free-radical polymerization, enhancing the material's performance characteristics .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Oral LD50 | > 8850 mg/kg bw |

| Dermal LD50 | > 3540 mg/kg bw |

| Inhalation LC50 | > 2.6 mg/L |

| NOAEL (oral) | 250 mg/kg bw/day |

| NOAEC (inhalation) | 0.50 g/m³ |

| Water Solubility | Low (5.9 mg/L) |

Eigenschaften

IUPAC Name |

ethenyl 7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJAZCVMOXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

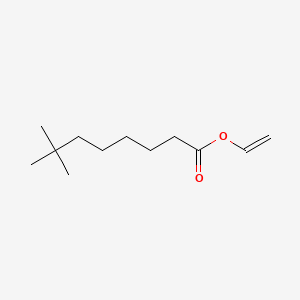

CC(C)(C)CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274216 | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 175 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51000-52-3, 26544-09-2, 195321-14-3 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl tert-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl tert-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.